molecular formula C18H11BrCl2N2O2 B3856852 4-bromo-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}benzohydrazide

4-bromo-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}benzohydrazide

Cat. No.: B3856852
M. Wt: 438.1 g/mol
InChI Key: CVWYHVVWHSQRMS-YVNNLAQVSA-N
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Description

4-bromo-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}benzohydrazide, also known as BDF-589, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of hydrazide derivatives and has been found to have potent anticancer properties.

Scientific Research Applications

Crystal Structure and Molecular Configuration

  • The benzohydrazide group in similar compounds is often not planar, with the molecule existing in various configurations with respect to the methylidene unit. For instance, in a related compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, the molecule was found to have a trans configuration and the dihedral angle between the two substituted benzene rings was significant (Ban & Li, 2008).

Synthesis and Reactions

  • The synthesis process for similar compounds can involve the treatment with nucleophiles, leading to various substitution products. For example, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide involves such reactions, yielding a range of derivatives (Hassaneen et al., 1991).

Potential Applications in Antimalarial Activity

  • Compounds with similar structures have been assessed for antimalarial activity. For instance, 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes demonstrated decent outcomes in in vitro antimalarial activity (Shaikh et al., 2021).

Analgesic, Antifungal, and Anticancer Properties

  • Some derivatives of benzohydrazide have been studied for their analgesic, antifungal, and anticancer properties. For instance, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives exhibited promising analgesic activity and in vitro antiproliferative activity (Vijaya Raj et al., 2007).

Properties

IUPAC Name

4-bromo-N-[(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrCl2N2O2/c19-12-6-4-11(5-7-12)18(24)23-22-10-13-8-9-16(25-13)14-2-1-3-15(20)17(14)21/h1-10H,(H,23,24)/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWYHVVWHSQRMS-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N\NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}benzohydrazide

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